2-Bromo-N-phenylacetamide
Overview
Description
2-Bromo-N-phenylacetamide is an organic compound with the molecular formula C8H8BrNO. It is a derivative of acetanilide, where a bromine atom is substituted at the second position of the acetamide group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-N-phenylacetamide are Candida species , including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis . These are pathogenic yeasts that can cause infections in humans, particularly in immunocompromised individuals.
Mode of Action
It has been shown to exhibitantifungal activity . It is believed to interact with the cellular components of the Candida species, leading to their death .
Biochemical Pathways
This interference disrupts the growth and proliferation of these organisms, thereby exerting its antifungal effect .
Pharmacokinetics
Given its chemical structure and properties , it is likely that it is well-absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including the route of administration and the individual’s metabolic rate.
Result of Action
This compound has a fungicidal effect, with a Minimum Inhibitory Concentration (MIC) of 32 µg.mL-1 for 87.5% of the strains and a Minimum Fungicidal Concentration (MFC) of 64 µg.mL-1 for 81.25% of the strains . It also demonstrated activity against mature biofilms of Candida albicans as effective as that for Amphotericin B at all tested concentrations .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-phenylacetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, molecular docking studies suggest that this compound interacts with the fungal plasma membrane, indicating its potential as an antifungal agent . The compound’s interaction with enzymes such as cytochrome P450 can lead to the inhibition of metabolic pathways, affecting the overall biochemical processes within the cell .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of certain fungal cells by disrupting their plasma membrane . Additionally, it has been reported to affect the respiratory system, indicating its potential impact on cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, leading to their inhibition and subsequent disruption of metabolic pathways . This inhibition can result in altered gene expression, affecting the overall cellular function. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under most conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has shown potential effects on cellular respiration and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can lead to toxic effects, including respiratory distress and potential damage to the liver and kidneys . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound’s interaction with these enzymes can lead to changes in metabolic flux and metabolite levels. For instance, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of specific metabolites, affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its movement across cellular membranes . Additionally, binding proteins can affect the localization and accumulation of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the plasma membrane, where it exerts its antifungal effects by disrupting membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-N-phenylacetamide can be synthesized through the acetylation of aniline with bromoacetyl bromide. The reaction typically involves the following steps:
Reaction of Aniline with Bromoacetyl Bromide: Aniline is reacted with bromoacetyl bromide in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Purification: The crude product is purified through recrystallization from an appropriate solvent, such as ethanol or ethyl acetate, to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Conducting the reaction in large reactors with controlled temperature and pressure conditions.
Continuous Purification: Utilizing continuous purification techniques like distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-phenylacetamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: N-substituted acetamides.
Reduction: N-phenylacetamide.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-phenylacetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromoacetamide: Similar in structure but lacks the phenyl group.
N-Phenylacetamide: Similar but without the bromine atom.
2-Chloro-N-phenylacetamide: Similar but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-N-phenylacetamide is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions, while the phenyl group contributes to its stability and potential biological interactions.
Properties
IUPAC Name |
2-bromo-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPLOIFDMMEBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201384 | |
Record name | 2-Bromo-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-87-4 | |
Record name | 2-Bromo-N-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5326-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-phenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5326-87-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known antifungal activity of 2-Bromo-N-phenylacetamide?
A: this compound has demonstrated promising antifungal activity against various Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis [, ]. Notably, the compound exhibits fungicidal activity, effectively killing the fungal cells, with Minimum Inhibitory Concentrations (MICs) primarily at 32 µg/mL for 87.5% of the tested strains []. Importantly, it displays effectiveness even against fluconazole-resistant strains, highlighting its potential to address the growing challenge of antifungal resistance [, ].
Q2: Does this compound show any effect on fungal biofilms?
A: Research indicates that this compound exhibits potent antibiofilm activity against Candida albicans. Notably, its efficacy in inhibiting mature biofilm formation is comparable to that of Amphotericin B, a clinically used antifungal agent []. This finding suggests the compound's potential in addressing biofilm-related Candida infections, which are particularly challenging to treat.
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